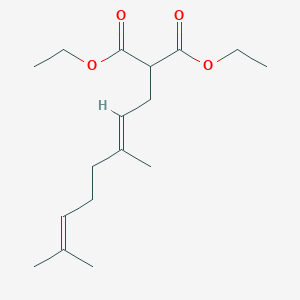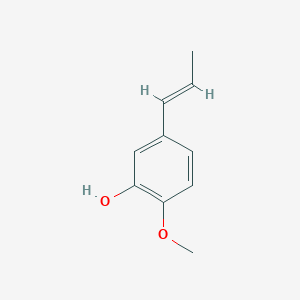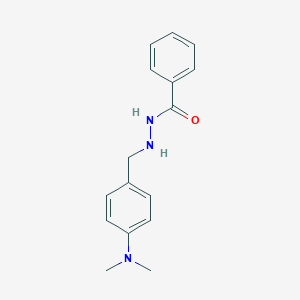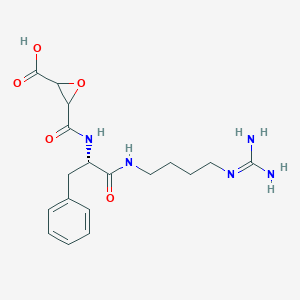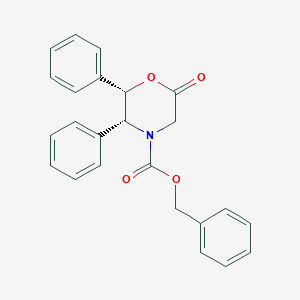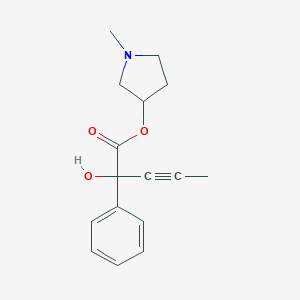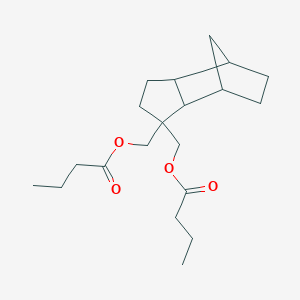
(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dibutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dibutyrate, also known as OMMD, is a compound that has gained attention in scientific research due to its potential therapeutic applications. OMMD is a synthetic organic compound that belongs to the class of macrocyclic polyesters.
Aplicaciones Científicas De Investigación
(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dibutyrate has been studied for its potential therapeutic applications in various fields, including cancer research, drug delivery, and material science. In cancer research, (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dibutyrate has been found to inhibit the growth of cancer cells by inducing apoptosis. In drug delivery, (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dibutyrate has been used as a carrier for delivering drugs to specific target cells. In material science, (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dibutyrate has been used as a building block for creating complex molecular structures.
Mecanismo De Acción
(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dibutyrate exerts its biological effects through its ability to bind to DNA and inhibit its replication. This leads to the induction of apoptosis in cancer cells. Additionally, (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dibutyrate has been found to inhibit the activity of enzymes involved in the metabolism of drugs, leading to increased drug efficacy.
Biochemical and Physiological Effects:
(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dibutyrate has been shown to have low toxicity and good biocompatibility, making it a promising candidate for use in drug delivery systems. (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dibutyrate has also been found to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dibutyrate is its ability to selectively target cancer cells, while leaving healthy cells unharmed. This makes it a promising candidate for cancer therapy. However, one of the limitations of (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dibutyrate is its complex synthesis method, which may make it difficult to produce on a large scale.
Direcciones Futuras
There are many potential future directions for research on (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dibutyrate. One area of interest is the development of new drug delivery systems using (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dibutyrate as a carrier. Additionally, further research is needed to fully understand the mechanism of action of (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dibutyrate and its potential applications in cancer therapy. Finally, the synthesis method of (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dibutyrate could be optimized to make it more efficient and cost-effective.
Métodos De Síntesis
(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dibutyrate is synthesized through a multistep process that involves the reaction of butyric acid with ethylene glycol and maleic anhydride. The resulting product is then reacted with p-toluenesulfonic acid to obtain the final product, (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dibutyrate.
Propiedades
Número CAS |
102110-10-1 |
|---|---|
Nombre del producto |
(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) dibutyrate |
Fórmula molecular |
C20H32O4 |
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
[3-(butanoyloxymethyl)-3-tricyclo[5.2.1.02,6]decanyl]methyl butanoate |
InChI |
InChI=1S/C20H32O4/c1-3-5-17(21)23-12-20(13-24-18(22)6-4-2)10-9-16-14-7-8-15(11-14)19(16)20/h14-16,19H,3-13H2,1-2H3 |
Clave InChI |
HPHBKSDLFUQCJC-UHFFFAOYSA-N |
SMILES |
CCCC(=O)OCC1(CCC2C1C3CCC2C3)COC(=O)CCC |
SMILES canónico |
CCCC(=O)OCC1(CCC2C1C3CCC2C3)COC(=O)CCC |
Otros números CAS |
102110-10-1 |
Sinónimos |
(octahydro-4,7-methano-1H-indenediyl)bis(methylene) dibutyrate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






